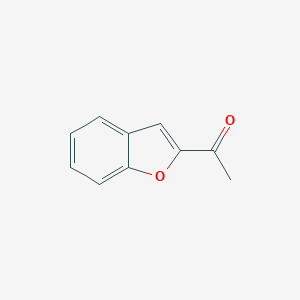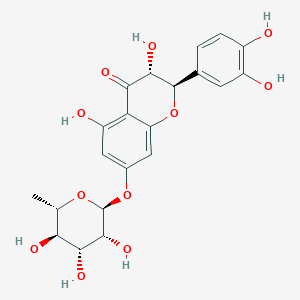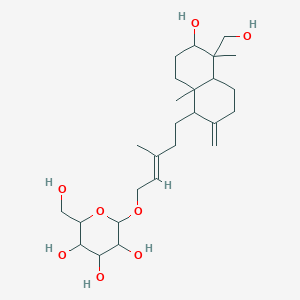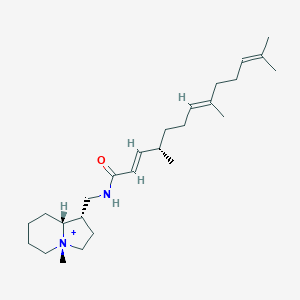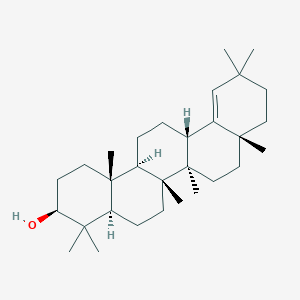
Ar-Curcumene
Übersicht
Beschreibung
Ar-Curcumene is a sesquiterpene hydrocarbon primarily found in the essential oils of ginger (Zingiber officinale) and turmeric (Curcuma longa). It is known for its potent anti-inflammatory, calming, anti-allergic, and antihypertensive properties . This compound is part of the broader family of sesquiterpenes, which are known for their therapeutic benefits and low toxicity at physiological and therapeutic doses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ar-Curcumene can be synthesized through the cyclization of farnesyl pyrophosphate isomers. This process involves the use of specific isomers of farnesyl pyrophosphate, such as (2-14C, 2-3H2), (2-14C, 4R–3H1), and (2-14C, 5-3H2) mevalonic acid .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from ginger and turmeric. The extraction methods include hydrodistillation and solvent-free microwave extraction. These methods are efficient in terms of energy savings, extraction time, oil yield, water consumption, and waste production .
Analyse Chemischer Reaktionen
Types of Reactions: Ar-Curcumene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can result in the formation of this compound alcohol.
Wissenschaftliche Forschungsanwendungen
Ar-Curcumene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various sesquiterpenes and other organic compounds.
Biology: It is studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: It is used in the formulation of essential oils and other aromatic products.
Wirkmechanismus
Ar-Curcumene exerts its effects through various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen. It also inhibits lipid peroxidation and peroxide-induced DNA damage . Additionally, this compound modulates various signaling molecules, including protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of cyclooxygenase-2 .
Vergleich Mit ähnlichen Verbindungen
α-Zingiberene: Found in ginger essential oil, known for its anti-inflammatory and antimicrobial properties.
β-Bisabolene: Found in various essential oils, known for its anti-inflammatory and anticancer properties.
Ar-Turmerone: Found in turmeric essential oil, known for its anti-inflammatory and antioxidant properties.
Ar-Curcumene stands out due to its broad spectrum of therapeutic benefits and its presence in both ginger and turmeric essential oils.
Eigenschaften
IUPAC Name |
1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXUZSZMNBRCN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905046 | |
| Record name | (+)-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-06-1 | |
| Record name | S-Curcumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-alpha-Curcumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ar-Curcumene?
A1: The molecular formula of this compound is C15H22, and its molecular weight is 202.34 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including UV, MS, 1H NMR, and 13C NMR. [] These techniques provide valuable information about its structure and properties.
Q3: Which plants are known to be rich sources of this compound?
A3: this compound is found in several plant species belonging to the Zingiberaceae family. It is notably present in turmeric (Curcuma longa) [, , , ], ginger (Zingiber officinale) [, , ], and Javanese turmeric (Curcuma xanthorrhiza) [, , ]. It is also found in other species like Brombya platynema [], Lantana camara [], and Lepidagathis fasciculata [].
Q4: What methods are commonly used to extract this compound from plant material?
A4: The most common method for extracting this compound is hydrodistillation, often using a Clevenger-type apparatus. [, , , , , , , , ] Pressurized liquid extraction (PLE) followed by gas chromatography-mass spectrometry (GC-MS) has also been employed for analysis and quantification. []
Q5: How does the content of this compound vary among different plant species and varieties?
A5: The concentration of this compound can vary considerably between plant species and even within different varieties of the same species. For example, in Curcuma aromatica, xanthorrhizol was the major component followed by this compound, whereas in Curcuma xanthorrhiza, this compound was not detected while xanthorrhizol was a major component. [] Similarly, significant variations were observed in essential oil yield and this compound content in Curcuma aromatica samples collected from different regions of India. []
Q6: What factors can influence the chemical composition and yield of this compound in plants?
A6: Several factors can influence this compound content, including plant variety, geographical origin, environmental conditions, harvesting time, and extraction method. [, , , , , , ] For instance, seasonal variation significantly impacts the volatile profile of immortelle essential oil, including the content of this compound. []
Q7: What are the reported biological activities of this compound?
A7: this compound has shown potential in various biological activities, with research suggesting its role in antimicrobial activity. [, , , , ] Studies are ongoing to fully understand its potential therapeutic benefits.
Q8: Are there any studies investigating the potential of this compound for specific applications, such as in food preservation or pharmaceuticals?
A8: Research suggests that plant extracts rich in this compound, like ginger oil, hold promise as natural food preservatives due to their antimicrobial properties. [] Additionally, this compound, alongside other bioactive compounds in Curcuma aromatica essential oil, has demonstrated anticancer properties in laboratory settings. []
Q9: What is the role of this compound in plant defense mechanisms?
A9: this compound, as a constituent of essential oils in various plants, may play a role in plant defense mechanisms by deterring herbivores or inhibiting the growth of pathogenic microorganisms. [] Further research is needed to fully understand its specific functions in plant defense.
Q10: What analytical methods are commonly used to identify and quantify this compound in plant extracts?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in plant extracts. [, , , , , , , , , , , , , , , , ] This technique allows for the separation and identification of different volatile compounds present in the essential oil.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)

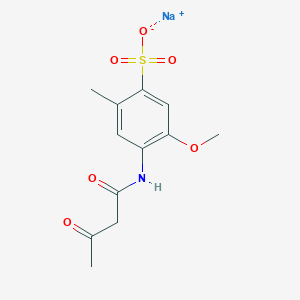
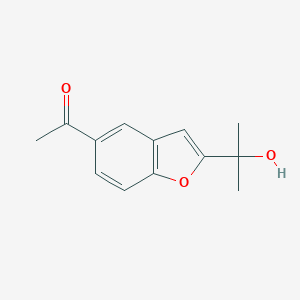
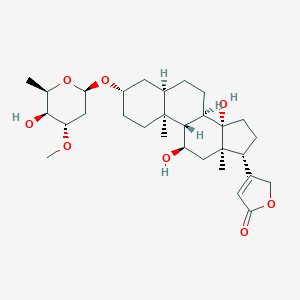
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
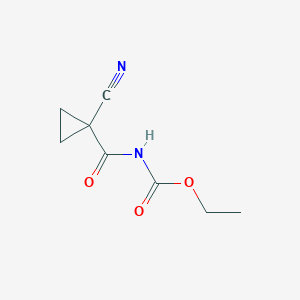
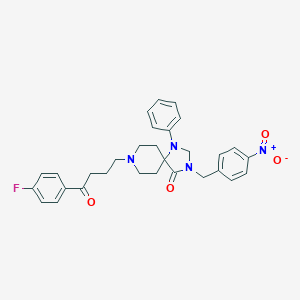
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)
